molecular formula C12H15NO3 B14840583 5-Cyclopropoxy-6-isopropylnicotinic acid

5-Cyclopropoxy-6-isopropylnicotinic acid

Cat. No.: B14840583
M. Wt: 221.25 g/mol
InChI Key: WZVGDBHBYUBPDM-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-isopropylnicotinic acid is a nicotinic acid derivative characterized by a cyclopropoxy substituent at the 5-position and an isopropyl group at the 6-position of the pyridine ring. These methods often employ reagents such as n-BuLi in tetrahydrofuran (THF) at low temperatures (-80°C) to stabilize intermediates, followed by coupling with nitrile or acrylate electrophiles. The cyclopropoxy group likely contributes to steric and electronic modulation, influencing reactivity and physicochemical properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-cyclopropyloxy-6-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-7(2)11-10(16-9-3-4-9)5-8(6-13-11)12(14)15/h5-7,9H,3-4H2,1-2H3,(H,14,15)

InChI Key

WZVGDBHBYUBPDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)C(=O)O)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-isopropylnicotinic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-isopropylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted nicotinic acid derivatives .

Scientific Research Applications

5-Cyclopropoxy-6-isopropylnicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in all analogs) enhance electrophilicity at the pyridone ring, while electron-donating substituents (e.g., cyclopropoxy) may alter regioselectivity in subsequent reactions.

Physicochemical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1\text{H NMR} $ (δ, ppm)
5a 198–200 1680 7.20–8.80 (m, aromatic H)
5b 210–212 1675 3.50–4.10 (m, thiazoline H)
5c 185–187 1690 2.40 (s, CH₃-isoxazole), 6.60 (s, isoxazole H)
5d 175–177 1705 3.10 (s, N(CH₃)₂)
Target Analog Not reported Predicted ~1680–1700 δ 1.10–1.30 (m, cyclopropane H), 1.40 (d, isopropyl CH₃)

Key Observations :

  • Melting Points : Cyclopropoxy substituents (as in the target analog) are expected to lower melting points compared to rigid aromatic systems (e.g., 5a, 5b) due to reduced crystallinity.
  • Spectroscopic Signatures : The cyclopropane ring in the target compound would generate distinct $ ^1\text{H NMR} $ signals (δ 1.10–1.30), differentiating it from heterocyclic substituents in 5a–5d.

Research Findings and Implications

  • Reactivity : Cyclopropoxy groups may enhance metabolic stability compared to hydrolytically labile substituents (e.g., ethoxy in 6c) .

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